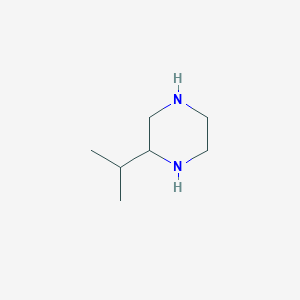
5-(2,4-ジフルオロフェニル)-1,2-オキサゾール-3-カルボン酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate is a chemical compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. The compound also features a difluorophenyl group, which contributes to its unique chemical properties. Ethyl 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate is of interest in various fields of scientific research due to its potential biological and chemical applications.
科学的研究の応用
Ethyl 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential biological activities, including antimicrobial and anti-inflammatory properties. It is studied for its interactions with biological targets.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development.
Industry: The compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.
作用機序
Target of Action
Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Mode of Action
In the context of sm cross-coupling reactions, the process involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new pd–c bond .
Biochemical Pathways
It’s worth noting that compounds involved in sm cross-coupling reactions can influence various biochemical pathways due to their role in forming carbon–carbon bonds .
Result of Action
The formation of carbon–carbon bonds through sm cross-coupling reactions can lead to the synthesis of complex organic compounds .
Action Environment
It’s worth noting that the conditions for sm cross-coupling reactions are generally mild and functional group tolerant .
準備方法
The synthesis of Ethyl 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate typically involves the reaction of 2,4-difluorobenzoyl chloride with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxazole ring. The reaction conditions usually require an inert atmosphere and controlled temperature to ensure the desired product yield.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
化学反応の分析
Ethyl 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: The difluorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
類似化合物との比較
Ethyl 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate can be compared with other oxazole derivatives, such as:
Ethyl 5-(2,4-dichlorophenyl)-1,2-oxazole-3-carboxylate: This compound has similar structural features but with chlorine atoms instead of fluorine. The presence of chlorine affects the compound’s reactivity and biological activity.
Ethyl 5-(2,4-dimethylphenyl)-1,2-oxazole-3-carboxylate:
Ethyl 5-(2,4-difluorophenyl)-1,2-thiazole-3-carboxylate: This compound has a thiazole ring instead of an oxazole ring, leading to different chemical and biological properties.
The uniqueness of Ethyl 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
特性
IUPAC Name |
ethyl 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO3/c1-2-17-12(16)10-6-11(18-15-10)8-4-3-7(13)5-9(8)14/h3-6H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJPRVBFXLXFRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=C(C=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[1-(2-Chlorobenzoyl)piperidin-4-yl]methoxy}-6-methylpyrimidine](/img/structure/B2366003.png)
![N-(3,4-dimethoxyphenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2366005.png)


![[3-Chloro-5-(2-methoxyethoxy)phenyl]boronic acid](/img/structure/B2366010.png)

![N-(3-(1H-pyrrol-1-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2366012.png)
![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2,2-dimethylpropanamide](/img/structure/B2366013.png)

![3-benzyl-6-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2366017.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide](/img/structure/B2366018.png)
![(6-P-Tolyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid](/img/structure/B2366022.png)
![1-(3,3-dimethyl-2-oxobutyl)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2366023.png)
